5-(4-Bromophenyl)-2-methyloxazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H8BrNO |
|---|---|
Molecular Weight |
238.08 g/mol |
IUPAC Name |
5-(4-bromophenyl)-2-methyl-1,3-oxazole |
InChI |
InChI=1S/C10H8BrNO/c1-7-12-6-10(13-7)8-2-4-9(11)5-3-8/h2-6H,1H3 |
InChI Key |
FXALQOQOIRCHAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(O1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Synthetic Methodologies for 5 4 Bromophenyl 2 Methyloxazole and Analogs
Targeted Synthesis Approaches for 5-(4-Bromophenyl)-2-methyloxazole Derivatives
Targeted synthesis methods aim to construct the this compound scaffold with high specificity, often by creating key bonds in a controlled manner. These approaches include classical condensation reactions, modern photochemical routes, and unique rearrangement cascades.
The van Leusen oxazole (B20620) synthesis is a well-established method for forming the oxazole ring, particularly for C5-substituted derivatives. nih.gov This reaction typically involves the one-pot condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base like potassium carbonate. nih.gov The process proceeds through a [3+2] cycloaddition, where TosMIC acts as a C2N1 synthon. nih.gov Deprotonation of TosMIC, followed by its addition to the aldehyde and subsequent intramolecular cyclization, forms an oxazoline (B21484) intermediate which then eliminates the tosyl group to yield the 5-substituted oxazole. nih.gov This methodology is highly flexible and has been adapted for the synthesis of complex molecules, including those with multiple heterocyclic substituents. nih.gov
A related two-step synthesis has been developed for oxazole-4-carboxylates, which utilizes 3-oxazoline-4-carboxylates as key intermediates. This approach also allows for the synthesis of 4-keto-oxazole derivatives through reactions with Grignard reagents.
Photochemical methods offer a mild and often catalyst-free approach to complex organic molecules. Visible light-induced synthesis of polysubstituted oxazoles has been reported, providing an alternative to traditional transition-metal-catalyzed routes. rsc.org One such method involves a three-component reaction of iodonium-phosphonium hybrid ylides, carboxylic acids, and nitriles. rsc.org This process is initiated by a photo-generated α-phosphonium carbene, which triggers a carbenic phosphorus-nitrile hybrid ylide formation and trapping cascade to construct the 2,4,5-trisubstituted oxazole ring. rsc.org
Another photochemical approach uses visible light to mediate the synthesis of 2,5-diaryloxazoles from α-azidochalcones, facilitated by 2,4-dinitrophenol (B41442) (2,4-DNP). This method has been used to synthesize naturally occurring oxazoles in excellent yields. Furthermore, the irradiation of 4(5)-nitro-2-iodoimidazole in the presence of aromatic compounds like benzene (B151609) or thiophene (B33073) derivatives can yield the corresponding 2-aryl-substituted imidazoles, demonstrating a photochemical arylation process. chemistryviews.org Continuous flow photochemistry has also been successfully applied to the synthesis of isoxazol-5(4H)-ones, indicating the potential for scaling up photochemical heterocycle synthesis. rsc.org Mechanistic studies suggest these reactions can proceed through organic photoredox catalysis involving radical intermediates. rsc.org
Organotellurium compounds can serve as effective mediators in the synthesis of heterocyclic structures. A notable method involves the use of elemental tellurium to mediate the synthesis of 2-(trifluoromethyl)oxazoles from acetophenone (B1666503) oxime acetates and trifluoroacetic anhydride (B1165640). rsc.org This reaction proceeds in good to excellent yields and is believed to occur via a tandem cyclization involving a single-electron-transfer (SET) reduction by tellurium, followed by a 5-endo-trig cyclization pathway. rsc.orgnih.gov
The proposed mechanism starts with the trifluoroacetylation of the oxime acetate, followed by elimination to form an enamide derivative. nih.gov A SET reduction with tellurium as the reductant generates an alkyl radical, which isomerizes to an alkoxy radical. nih.gov This radical then undergoes a 5-endo-cyclization, and a final oxidation step, potentially by iodine or a tellurium species, yields the final oxazole product. nih.gov This method highlights the utility of elemental tellurium in facilitating complex cyclizations under relatively mild conditions.
| Starting Materials | Mediator/Additive | Solvent | Product | Yield |
| Oxime Acetates, Trifluoroacetic Anhydride | Te, I₂ | Toluene | 2-(Trifluoromethyl)oxazoles | Good to Excellent |
| Table 1: Elemental Tellurium Mediated Synthesis of 2-(Trifluoromethyl)oxazoles. rsc.orgnih.gov |
A transition-metal-free approach for synthesizing 2,4,5-trisubstituted oxazoles utilizes an aryne-induced organic-chemistry.orgrsc.org sigmatropic rearrangement-annulation cascade. This method involves the reaction of 2-substituted thio/amino acetonitriles with arynes under mild conditions. The reaction proceeds by the generation of sulfur or nitrogen ylides through initial S/N arylation and subsequent proton transfer. This is followed by a selective organic-chemistry.orgrsc.org sigmatropic rearrangement involving the nitrile group and a final annulation step to form the desired oxazole ring in reasonable yields.
Catalytic Strategies in Oxazole Ring Formation
Catalysis, particularly by transition metals, provides the most versatile and efficient pathways for synthesizing the oxazole core. These methods often involve cyclization and cross-coupling reactions that allow for the construction of a wide array of substituted oxazoles.
A multitude of transition metals, including copper, gold, palladium, cobalt, and ruthenium, have been employed to catalyze the formation of the oxazole ring system. nih.govrsc.orgamazonaws.com
Copper-Catalyzed Reactions: Copper catalysis is widely used for oxazole synthesis. One efficient method is the copper(II)-catalyzed oxidative cyclization of enamides, which proceeds at room temperature via vinylic C-H functionalization to yield 2,5-disubstituted oxazoles. This protocol is complementary to iodine-mediated cyclizations that produce 2,4,5-trisubstituted oxazoles. Another approach involves a copper-catalyzed tandem oxidative cyclization of readily available starting materials, providing an attractive alternative for preparing polysubstituted oxazoles under mild conditions. Furthermore, a cascade reaction of aromatic terminal alkenes with azides, using air as the oxidant, has been developed to furnish 2,5-disubstituted oxazoles.
| Catalyst System | Starting Materials | Key Transformation | Product |
| CuBr₂ / K₂S₂O₈ | Enamides | Vinylic C-H Functionalization | 2,5-Disubstituted Oxazoles |
| Copper Salts | Alkenes, Azides | Aerobic Oxidative Dehydrogenative Cyclization | 2,5-Disubstituted Oxazoles |
| Table 2: Examples of Copper-Catalyzed Oxazole Synthesis. |
Gold-Catalyzed Reactions: Gold catalysts are effective for the synthesis of oxazoles from various precursors. A regioselective [3+2] cycloaddition of alkynyl triazenes with 1,2,4-dioxazoles catalyzed by gold affords fully substituted oxazoles. organic-chemistry.orgrsc.org This method benefits from mild reaction conditions and the potential for further transformation of the resulting triazene-substituted oxazole. organic-chemistry.orgrsc.org Another powerful gold-catalyzed method is the intermolecular oxidation of terminal alkynes in the presence of a nitrile, which serves as both a reactant and the solvent. rsc.org This [2 + 2 + 1] annulation combines the alkyne, the nitrile, and an oxygen atom from an oxidant (like 8-methylquinoline (B175542) N-oxide) to efficiently produce 2,5-disubstituted oxazoles. rsc.org
Palladium-Catalyzed Reactions: Palladium-catalyzed reactions are powerful tools for constructing complex cyclic and polycyclic systems. While many palladium-catalyzed cyclizations exist for forming various heterocycles, specific applications leading directly to the this compound core involve cross-coupling strategies or intramolecular cyclizations of appropriately functionalized precursors. For instance, palladium-catalyzed dehydrogenative intramolecular arylation of O-aryl cyclic vinylogous esters can produce benzofuran-fused frameworks, a strategy that could be adapted for oxazole synthesis.
Cobalt- and Ruthenium-Catalyzed Reactions: High-valent cobalt catalysis has been utilized for the [3+2] cycloaddition of N-pivaloyloxyamides and alkynes to generate 2,5-disubstituted oxazoles under mild conditions. This reaction proceeds through an internal oxidation pathway and demonstrates a broad substrate scope. Additionally, a combined ruthenium(II) porphyrin and copper chloride catalyst system has been developed for the cyclization of benzene carboxylic acids with phenylethenes or phenylacetylenes to yield 2,5-disubstituted oxazoles and oxazolines. rsc.org
| Catalyst | Starting Materials | Reaction Type | Product |
| Gold(I) | Alkynyl Triazenes, Dioxazoles | [3+2] Cycloaddition | Fully Substituted Oxazoles |
| Gold(I) | Terminal Alkynes, Nitriles, Oxidant | [2+2+1] Annulation | 2,5-Disubstituted Oxazoles |
| Cobalt(III) | N-Pivaloyloxyamides, Alkynes | [3+2] Cycloaddition | 2,5-Disubstituted Oxazoles |
| Ru(II)/Cu(II) | Carboxylic Acids, Alkenes/Alkynes | Oxidative Cyclization | 2,5-Disubstituted Oxazoles |
| Table 3: Overview of Various Transition Metal-Catalyzed Oxazole Syntheses. rsc.org |
Transition Metal-Catalyzed Cyclization and Coupling Reactions
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds and have been effectively utilized in the synthesis of substituted oxazoles. tandfonline.comuwindsor.calibretexts.org This method typically involves the reaction of an organoboron compound, such as a boronic acid or its ester, with a halide or triflate in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com
The Suzuki coupling is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of boronic acids. uwindsor.cayoutube.comnih.gov For the synthesis of 5-aryl oxazoles, an aryl halide can be coupled with an oxazole-containing boronic acid or, conversely, a halogenated oxazole can be coupled with an arylboronic acid. tandfonline.com For instance, 2,4,5-trisubstituted oxazoles have been synthesized through a one-pot reaction that combines an oxazole synthesis with a Suzuki-Miyaura coupling, using a nickel catalyst in conjunction with boronic acids to achieve excellent yields. ijpsonline.com
The efficiency of the Suzuki reaction can be influenced by the choice of catalyst, ligands, base, and solvent. uwindsor.ca While traditional triarylphosphine-based palladium catalysts are effective for activated aryl chlorides, more electron-rich and bulky ligands have been developed to enhance the reactivity and stability of the catalyst, allowing for lower catalyst loading and higher turnover numbers. libretexts.org In some cases, ligand-free palladium catalysis in aqueous media has been successfully employed for the Suzuki coupling of heteroaromatic chlorides with arylboronic acids. nih.gov
Table 1: Examples of Palladium-Catalyzed Suzuki Coupling Reactions for Aryl Compound Synthesis
| Catalyst/Ligand | Reactants | Base | Solvent | Conditions | Product Yield | Reference |
| Pd(PPh₃)₄ | Aryl halide, Arylboronic acid | K₃PO₄ | - | 90 °C | 31-46% | nih.gov |
| Pd(OAc)₂ | 2,3,5-trichloropyridine, Arylboronic acid | Na₂CO₃ | H₂O/DMF | 60 °C, 12 h | High | nih.gov |
| SPhos Pd G3 | Aryl bromide, N-triisopropylsilyl sulfinylamine | HCO₂Cs | 1,4-dioxane | 75 °C, 18 h | High | organic-chemistry.org |
| Pd(PPh₃)₄ | Cinnamoyl chloride, Arylboronic acids | Cs₂CO₃ | Toluene | - | 41-51% | nih.gov |
| Pd(PPh₃)₄ | Benzoyl chlorides, Styrylboronic acid | Cs₂CO₃ | Toluene | - | 68-93% | nih.gov |
Gold-Catalyzed Multi-Component Reactions for Oxazoles and Oxazolines
Gold catalysis has emerged as a powerful and efficient method for the synthesis of highly substituted oxazoles, often through multicomponent reactions that offer high atom economy and procedural simplicity. nih.govmdpi.com Cationic gold(I) catalysts are particularly effective in activating alkynes towards nucleophilic attack, facilitating a cascade of reactions leading to the oxazole ring. nih.gov
One notable example is the gold-catalyzed three-component domino reaction that generates trisubstituted oxazoles from imines, alkynes, and acid chlorides. mdpi.com A proposed mechanism involves the gold-catalyzed formation of a metal acetylide, which then reacts with an N-acyl iminium salt. Subsequent isomerization, potentially aided by a Brønsted acid and the gold catalyst, leads to the final oxazole product. mdpi.com
Another innovative approach involves a one-pot reaction of an amide, aldehyde, and alkyne, catalyzed by a single cationic gold(I) catalyst, to produce highly substituted oxazoles with water as the only theoretical byproduct. nih.gov This method demonstrates broad substrate scope, tolerating various electron-donating and electron-withdrawing groups on the aromatic amides, and even accommodates functional groups like boronic esters for further synthetic transformations. nih.gov Furthermore, gold catalysts have been used in the regioselective [3 + 2] cycloaddition of alkynyl triazenes with 1,2,4-dioxazoles to yield fully-substituted oxazoles under mild conditions. nih.gov A synergistic gold/copper dual-catalysis system combined with copper/photoredox catalysis has also been developed for the synthesis of alkyl oxazoles from N-propargylamides and alkyl halides under blue light irradiation. organic-chemistry.org
Copper-Catalyzed Preparations of Oxazole Derivatives
Copper-catalyzed reactions provide a versatile and often more economical alternative to palladium and gold for the synthesis of oxazole derivatives. rsc.orgnih.govacs.org These methods can proceed through various mechanisms, including oxidative cyclizations and cascade reactions.
A novel approach for synthesizing 2,5-disubstituted oxazoles involves a copper-catalyzed aerobic oxidative dehydrogenative cyclization. rsc.orgrsc.org This cascade reaction starts with the 1,3-dipolar cycloaddition of an azide (B81097) to an alkene, followed by ring cleavage, migration, and denitrogenation to form an imine, which then undergoes copper-catalyzed cyclization. rsc.orgrsc.org This method is notable for using air as the oxidant and oxygen source, making it an environmentally friendly process. rsc.orgrsc.org
Copper catalysts, sometimes in conjunction with other metals like ruthenium, can also facilitate the cyclization of readily available starting materials. nih.govacs.org For instance, a combination of a ruthenium(II) porphyrin and copper chloride catalyzes the synthesis of 2,5-disubstituted oxazoles from carboxylic acids and phenylacetylenes under mild conditions. nih.govacs.org Additionally, copper(II) triflate has been used to catalyze the reaction between diazoketones and amides to form 2,4-disubstituted oxazoles. tandfonline.com
Green Chemistry Approaches in Oxazole Synthesis
In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methods, and oxazole synthesis is no exception. ijpsonline.comijpsonline.commdpi.com Green chemistry principles, such as the use of safer solvents, energy-efficient processes, and atom economy, are increasingly being applied. ijpsonline.comijpsonline.com
Classical and Modern Cyclization Methods for Oxazole Ring Construction
Robinson-Gabriel Synthesis Modifications
The Robinson-Gabriel synthesis is a classical and fundamental method for constructing the oxazole ring, involving the intramolecular cyclodehydration of a 2-acylamino-ketone. tandfonline.comwikipedia.org While the original method often required harsh dehydrating agents like concentrated sulfuric acid, modern modifications have been developed to improve yields and expand the substrate scope under milder conditions. ijpsonline.comwikipedia.orgresearchgate.net
One significant modification involves the use of alternative cyclodehydrating agents. For example, trifluoroacetic anhydride in an ethereal solvent has been used in a solid-phase version of the synthesis. wikipedia.org Another approach employs a combination of aluminum chloride as a Friedel-Crafts Lewis acid and trifluoromethanesulfonic acid as the cyclodehydrating agent in a one-pot, diversity-oriented synthesis. wikipedia.org
A particularly useful extension of the Robinson-Gabriel synthesis allows for the preparation of substituted oxazoles from readily available amino acid derivatives. wikipedia.org This involves the oxidation of a β-keto amide side-chain with Dess-Martin periodinane, followed by cyclodehydration using triphenylphosphine (B44618) and iodine. wikipedia.org Furthermore, an acid-promoted multicomponent tandem cyclization that utilizes a Robinson-Gabriel-type reaction as the key step has been developed for the synthesis of fully substituted oxazoles from arylglyoxal monohydrates, nitriles, and various C-nucleophiles. researchgate.net
Synthetic Pathways to this compound: A Review of Methodologies
The oxazole ring is a cornerstone of many pharmacologically active compounds and a versatile building block in organic synthesis. The specific compound, this compound, incorporates a bromophenyl group, making it a valuable intermediate for further functionalization via cross-coupling reactions. This article details established and modern synthetic methodologies for obtaining this and analogous 2,5-disubstituted oxazoles, focusing on the core chemical transformations.
2 Fischer-Oxazole Synthesis and Derivatives
The Fischer oxazole synthesis, discovered by Emil Fischer in 1896, is a classic method for preparing 2,5-disubstituted oxazoles. ijpsonline.com The reaction involves the acid-catalyzed cyclization and dehydration of a mixture of a cyanohydrin and an aldehyde. ijpsonline.com Typically, the reaction is conducted in a solvent like dry ether with a stream of anhydrous hydrogen chloride gas. ijpsonline.com
For the synthesis of this compound, the required starting materials would be 4-bromobenzaldehyde (B125591) and acetaldehyde (B116499) cyanohydrin. The mechanism proceeds through the initial formation of an iminochloride intermediate from the cyanohydrin upon treatment with HCl. This intermediate then reacts with the aldehyde (4-bromobenzaldehyde). A subsequent intramolecular cyclization, followed by dehydration, yields the aromatic oxazole ring. The final product precipitates as a hydrochloride salt, which can be neutralized to the free base. While effective, this method often requires harsh acidic conditions.
A notable application of this synthesis is the preparation of 2-(4-Bromophenyl)-5-phenyloxazole, highlighting its utility for incorporating brominated aryl groups onto the oxazole scaffold. ijpsonline.com
3 Van Leusen Oxazole Synthesis and Palladium-Catalyzed Amidation
A more contemporary and widely used method for generating 5-substituted oxazoles is the Van Leusen oxazole synthesis. nih.govrsc.org This reaction creates the oxazole ring through a [3+2] cycloaddition of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base, such as potassium carbonate. nih.gov To produce an analog of the target compound, 4-bromobenzaldehyde would be reacted with TosMIC. The reaction mechanism involves the deprotonation of TosMIC, which then attacks the aldehyde carbonyl. The resulting intermediate cyclizes to form an oxazoline, which then eliminates p-toluenesulfinic acid (TosH) to yield the 5-substituted oxazole. nih.gov
The utility of this method can be significantly expanded by combining it with subsequent palladium-catalyzed reactions. Research has shown that oxazole intermediates, prepared via the Van Leusen route, can undergo further functionalization. For instance, a 5-(2-chloroquinolin-3-yl)oxazole, synthesized using the Van Leusen reaction, was efficiently subjected to a Pd-catalyzed amidation process with isocyanides to form 3-(oxazol-5-yl)quinoline-2-carboxamides. This sequential approach, combining the robust ring formation of the Van Leusen synthesis with the precision of palladium catalysis, allows for the construction of highly complex and diverse oxazole derivatives.
4 Bredereck Reaction Enhancements
The Bredereck reaction traditionally involves the condensation of α-haloketones with amides to form oxazoles. To synthesize this compound via this route, the reactants would be an α-halo-4-bromoketone (e.g., 2-bromo-1-(4-bromophenyl)ethan-1-one) and acetamide. This method is particularly effective for producing 2,4-disubstituted or 2,4,5-trisubstituted oxazoles.
Modern enhancements to this classical reaction aim to improve yields, broaden substrate scope, and employ milder, more environmentally benign conditions. One such improvement involves the use of α-hydroxyketones as starting materials in place of α-haloketones. Furthermore, the application of microwave irradiation has emerged as a significant enhancement for oxazole synthesis. Microwave-assisted protocols can dramatically reduce reaction times and improve yields. For example, the synthesis of 5-substituted oxazoles from aldehydes and TosMIC (a Van Leusen reaction) has been achieved in as little as 8 minutes with high yields using microwave heating. nih.gov Similar principles can be applied to the Bredereck reaction, offering a greener and more efficient alternative to conventional heating.
5 Cycloisomerization Reactions of Propargylic Amides
A highly effective and mild strategy for synthesizing 2,5-disubstituted and 2,4,5-trisubstituted oxazoles is the cycloisomerization of propargylic amides. This approach avoids the harsh reagents often required in classical methods like the Robinson-Gabriel synthesis.
In one practical application, propargylic amides undergo cycloisomerization mediated by silica (B1680970) gel to afford oxazoles in good yields. The requisite propargylic amide precursors can be readily synthesized. For example, a one-pot tandem reaction using p-toluenesulfonic acid (PTSA) as a catalyst can generate substituted oxazoles from propargylic alcohols and amides, tolerating a variety of functional groups including bromo substituents. Gold-catalyzed cyclizations of propargylic amides have also been reported as a mild route to oxazole derivatives.
The table below summarizes the yields for the synthesis of various oxazoles via the silica gel-mediated cycloisomerization of the corresponding keto amides, demonstrating the versatility of this method.
| Entry | R¹ Group | R² Group | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | Ph | Ph | 2,5-diphenyloxazole | 94 | [source] |
| 2 | Ph | 4-MeO-C₆H₄ | 2-phenyl-5-(4-methoxyphenyl)oxazole | 91 | [source] |
| 3 | Ph | 4-Cl-C₆H₄ | 2-phenyl-5-(4-chlorophenyl)oxazole | 93 | [source] |
| 4 | Et | Ph | 2-ethyl-5-phenyloxazole | 65 | [source] |
6 Intramolecular Ring-to-Ring Isomerization of Azirine-Oxazole Systems
A fascinating route to oxazoles involves the structural rearrangement of other heterocyclic systems. Specifically, oxazoles can be formed through the intramolecular isomerization of 2-carbonyl-substituted 2H-azirines. These highly strained three-membered rings can rearrange under thermal, photochemical, or catalytic conditions to yield the more stable five-membered oxazole ring.
This transformation is often part of a broader reaction pathway known as the ring contraction-ring expansion mechanism, which typically starts from an isoxazole (B147169). Under photochemical irradiation, an isoxazole can rearrange to a 2H-azirine intermediate. This transient azirine can then undergo a subsequent isomerization to furnish the corresponding oxazole. Theoretical studies suggest that the isomerization from the nitrile ylide intermediate (formed from azirine ring-opening) to the oxazole has a very low energy barrier, making the transformation rapid.
Recent research has demonstrated controlled, Fe(II)-catalyzed isomerization of 4-acyl-5-methoxyisoxazoles. Under specific conditions, transient 2-acyl-2H-azirines can be prepared, which then isomerize quantitatively into oxazoles upon non-catalytic thermolysis. This method provides a sophisticated pathway to control the formation of specific oxazole isomers from isoxazole precursors.
Advanced Spectroscopic and Structural Characterization in Oxazole Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (1H, 13C, and other advanced NMR techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules like 5-(4-Bromophenyl)-2-methyloxazole. bas.bg By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
1H NMR Spectroscopy: In the 1H NMR spectrum, the protons of the methyl group (CH₃) typically appear as a singlet. The protons on the phenyl ring exhibit characteristic splitting patterns (doublets and multiplets) due to coupling with adjacent protons. The proton on the oxazole (B20620) ring also shows a distinct signal. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), can be used to establish correlations between coupled protons. ipb.pt
13C NMR Spectroscopy: The 13C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The chemical shifts of the carbons in the phenyl ring, the oxazole ring, and the methyl group are indicative of their electronic environments. bas.bg Advanced techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can differentiate between CH, CH₂, and CH₃ groups. mdpi.com
Advanced NMR Techniques: Heteronuclear multiple bond correlation (HMBC) and heteronuclear single quantum coherence (HSQC) experiments are powerful tools for confirming the complete structure. ipb.ptmdpi.com HMBC reveals long-range (2-3 bond) correlations between protons and carbons, helping to piece together the different fragments of the molecule. HSQC correlates directly bonded proton and carbon atoms. These advanced techniques are invaluable for unambiguously assigning all proton and carbon signals, especially in complex molecules. ipb.pt
Table 1: Representative 1H and 13C NMR Data for Substituted Oxazole and Phenyl Moieties
| Atom | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |
|---|---|---|
| Methyl (CH₃) | ~2.7 | ~12 |
| Oxazole-H | ~7.5 | - |
| Phenyl-H (ortho to Br) | ~7.6 | ~132 |
| Phenyl-H (meta to Br) | ~7.7 | ~128 |
| Oxazole-C2 | - | ~160 |
| Oxazole-C4 | - | ~126 |
| Oxazole-C5 | - | ~156 |
| Phenyl-C (ipso to Oxazole) | - | ~126 |
| Phenyl-C (ortho to Oxazole) | - | ~128 |
| Phenyl-C (meta to Oxazole) | - | ~132 |
| Phenyl-C (para, with Br) | - | ~122 |
Note: The exact chemical shifts can vary depending on the solvent and the specific instrumentation used.
Infrared (IR) and Fourier-Transform Raman (FT-Raman) Spectroscopy for Vibrational Analysis
Infrared (IR) and Fourier-Transform Raman (FT-Raman) spectroscopy are complementary techniques that probe the vibrational modes of a molecule. rsc.org The resulting spectra provide a "fingerprint" of the compound, with specific peaks corresponding to the stretching and bending of different functional groups.
For this compound, key vibrational bands include:
C-H stretching: Aromatic and aliphatic C-H stretching vibrations are typically observed in the 3100-2900 cm⁻¹ region.
C=N and C=C stretching: The stretching vibrations of the carbon-nitrogen double bond in the oxazole ring and the carbon-carbon double bonds in the phenyl ring appear in the 1650-1450 cm⁻¹ region.
C-O-C stretching: The ether-like carbon-oxygen-carbon stretching of the oxazole ring gives rise to characteristic bands.
C-Br stretching: The vibration of the carbon-bromine bond is found in the lower frequency region of the spectrum.
Computational methods, such as Density Functional Theory (DFT), can be used to calculate the theoretical vibrational frequencies, which aids in the assignment of the experimental IR and Raman bands. scielo.org.za
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of a compound. amazonaws.com For this compound (C₁₀H₈BrNO), HRMS can confirm the molecular formula by measuring the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy. amazonaws.comrsc.org The presence of the bromine atom is readily identified by its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio). rsc.org This technique is essential for confirming the identity of newly synthesized compounds. mdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy orbitals (like the highest occupied molecular orbital, HOMO) to higher energy orbitals (like the lowest unoccupied molecular orbital, LUMO). scielo.org.za For this compound, the UV-Vis spectrum is expected to show absorption bands corresponding to π → π* transitions within the aromatic phenyl and oxazole ring systems. researchgate.net The position and intensity of these absorption maxima (λmax) can be influenced by the solvent and the presence of substituents on the aromatic rings. researchgate.net
Advanced Chromatographic Techniques in Analytical Research (e.g., GC-MS, HPLC)
Chromatographic techniques are essential for the separation, purification, and analysis of chemical compounds.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful combination for analyzing volatile compounds. rsc.org In this technique, the sample is vaporized and separated based on its boiling point and interactions with a stationary phase in a gas chromatograph. The separated components then enter a mass spectrometer, which provides information about their molecular weight and fragmentation pattern, allowing for their identification. mdpi.com
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique used to separate components of a mixture in a liquid phase. nih.gov It is particularly useful for compounds that are not sufficiently volatile for GC analysis. mdpi.com For this compound, HPLC can be used for purity assessment and for isolating the compound from reaction mixtures. The choice of the stationary phase (e.g., reversed-phase C18) and the mobile phase is crucial for achieving good separation. nih.gov
Applications of 5 4 Bromophenyl 2 Methyloxazole in Advanced Organic Synthesis
Function as Versatile Synthetic Intermediates
The primary role of 5-(4-Bromophenyl)-2-methyloxazole in synthesis is that of a versatile intermediate. Its utility stems from the presence of the carbon-bromine (C-Br) bond on the phenyl ring. This bond serves as a highly effective "handle" for a variety of palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern organic chemistry. mdpi.comorganic-chemistry.org The stability and ease of preparation of such bromo-aryl compounds make them ideal for widespread application. organic-chemistry.org
These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the site of the bromine atom, enabling chemists to connect the oxazole-containing fragment to other molecular scaffolds. For instance, analogous bromo-aryl heterocycles, such as 5-(4-bromophenyl)-4,6-dichloropyrimidine, have been successfully arylated with various arylboronic acids via Suzuki cross-coupling reactions. mdpi.com This demonstrates the capacity of the bromophenyl moiety to act as a linchpin, connecting different aromatic systems. The oxazole (B20620) ring itself is generally stable under these conditions, ensuring that the core heterocyclic structure is retained during transformation. This reliability makes compounds like this compound valuable intermediates for creating libraries of biologically active compounds and novel fluorophores. researchgate.net
Utility as Building Blocks for Complex Molecular Architectures
Building upon its role as an intermediate, this compound functions as a key building block for constructing intricate molecular architectures. nih.govchemrxiv.org In this context, the entire molecule is incorporated as a distinct subunit into a larger, more complex final structure. The oxazole ring system is a common feature in many biologically active natural products and synthetic compounds, making this building block particularly relevant for drug discovery. elsevierpure.comacs.org
The synthesis of complex structures often involves a multi-step sequence where pre-functionalized building blocks are sequentially added. For example, in the synthesis of novel semiconducting materials, brominated thiophene-based building blocks are coupled to create larger conjugated systems. nih.gov Similarly, this compound can be envisioned as the starting point for creating extended π-systems or multi-component structures with potential applications in organic electronics or as pharmacological agents. The initial coupling reaction at the bromine site can be followed by further modifications on the newly introduced group or on the oxazole ring itself, allowing for the systematic assembly of complex molecules. The use of such pre-formed heterocyclic building blocks can significantly streamline the synthesis of target molecules that would otherwise require more convoluted synthetic routes. researchgate.netnih.gov
Table 1: Examples of Complex Architectures Derived from Aryl-Heterocycle Building Blocks
| Target Molecule Class | Key Synthetic Step | Role of Bromo-Aryl Heterocycle |
|---|---|---|
| Biaryl Pyrimidines | Suzuki-Miyaura Coupling | Acts as the core scaffold to which another aryl group is attached. mdpi.com |
| Substituted Triazoles | S-Alkylation | Serves as the foundational heterocycle for further functionalization. mdpi.com |
| Organic Semiconductors | Suzuki-Miyaura Coupling | Functions as a terminal or internal unit in an extended conjugated system. nih.gov |
| Poly-aryl Pyridines | Suzuki-Miyaura Coupling | Provides the initial heterocyclic core for sequential arylation reactions. beilstein-journals.org |
Precursors for Further Functionalization and Diversification of Oxazole Scaffolds
The structure of this compound is ripe for chemical diversification. The bromine atom is the most prominent site for functionalization, primarily through transition-metal-catalyzed cross-coupling reactions that allow for the introduction of a wide array of substituents. elsevierpure.com
Key functionalization strategies include:
Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids to form new C(sp²)–C(sp²) bonds, yielding biaryl or vinyl-aryl oxazole derivatives. organic-chemistry.orgnih.gov
Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups, creating C(sp²)–C(sp) bonds and extending the molecule's conjugation.
Buchwald-Hartwig Amination: Reaction with amines to form arylamine derivatives, introducing nitrogen-based functional groups.
Heck Coupling: Reaction with alkenes to introduce vinyl substituents.
Cyanation: Introduction of a nitrile (cyano) group, which can serve as a precursor for other functionalities like carboxylic acids or amines.
These transformations are highly modular, meaning a single precursor can give rise to a vast library of derivatives by simply changing the coupling partner. This diversification is critical for exploring structure-activity relationships in drug discovery and for fine-tuning the electronic properties of materials.
Table 2: Potential Functionalization Reactions for this compound
| Reaction Type | Typical Reagents/Catalyst | Product Class |
|---|---|---|
| Suzuki-Miyaura Coupling | Ar-B(OH)₂, Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄) | 5-(Biphenyl-yl)-2-methyloxazoles |
| Sonogashira Coupling | Terminal Alkyne, Pd/Cu Catalysts, Base | 5-(Alkynylphenyl)-2-methyloxazoles |
| Buchwald-Hartwig Amination | Amine (R₂NH), Pd Catalyst, Ligand, Base | 5-(Aminophenyl)-2-methyloxazoles |
| Heck Coupling | Alkene, Pd Catalyst, Base | 5-(Styrylphenyl)-2-methyloxazoles |
| Cyanation | Zn(CN)₂, Pd Catalyst | 4-(2-Methyloxazol-5-yl)benzonitrile |
Strategies for Late-Stage Functionalization in Drug Discovery and Material Science
Late-stage functionalization (LSF) is a powerful strategy that involves introducing chemical modifications in the final steps of a synthetic sequence. anu.edu.aunih.gov This approach is highly efficient as it allows for the rapid generation of a diverse set of analogues from a common, advanced intermediate without the need for lengthy de novo synthesis for each target molecule. researchgate.netchimia.ch
The bromo-substituent in this compound makes it an ideal candidate for LSF strategies. nih.gov A complex molecular core containing this moiety can be synthesized, and in the final steps, the C-Br bond can be transformed into a variety of other functional groups using the cross-coupling methods described previously. This allows medicinal chemists to systematically probe a specific region of a lead compound, optimizing its pharmacological profile, such as potency, selectivity, or metabolic stability. nih.gov In material science, this approach enables the fine-tuning of a material's photophysical or electronic properties by introducing different substituents at a late stage. The ability to leverage LSF accelerates the discovery and optimization process in both fields, making bromo-aryl heterocycles like this compound exceptionally valuable synthetic tools. anu.edu.au
Catalytic Applications of Oxazole Compounds and Derivatives
Oxazole-Based Ligands in Homogeneous Catalysis
Oxazole (B20620) derivatives have emerged as significant ligands in homogeneous catalysis, where the catalyst and reactants are in the same phase. researchgate.net The nitrogen atom in the oxazole ring, with its electron-donating properties, can form stable complexes with a variety of transition metals. alfachemic.com This coordination plays a crucial role in modulating the reactivity and selectivity of the metal center in catalytic reactions. chemscene.com
One of the key areas of application for oxazole-based ligands is in asymmetric synthesis. st-andrews.ac.uk Chiral oxazoline (B21484) ligands, which are structurally related to oxazoles, are particularly well-known for their effectiveness in a wide array of asymmetric reactions. These include allylic alkylations, cyclopropanations, and hydrosilylations. alfachemic.com The development of new chiral oxazole ligands continues to be an active area of research, aiming to achieve higher enantioselectivity in various chemical transformations. st-andrews.ac.uk
Recent research has explored the use of oxazole-based ligands in combination with various transition metals to catalyze important organic reactions. For instance, rhodium(II) catalysts have been effectively used for the synthesis of functionalized oxazoles from diazodicarbonyl compounds and nitriles. researchgate.net Dirhodium tetraacetate, in particular, catalyzes the reaction of α-diazo-β-keto-carboxylates with amides to produce 2-aryloxazole-4-carboxylates. nih.gov Interestingly, changing the catalyst to dirhodium tetrakis(heptafluorobutyramide) dramatically alters the regioselectivity, yielding oxazole-5-carboxylates instead. nih.gov
Furthermore, palladium-catalyzed cross-coupling reactions have been developed for the direct arylation of oxazoles. organic-chemistry.org By selecting specific phosphine (B1218219) ligands, it is possible to achieve high regioselectivity for arylation at either the C-2 or C-5 position of the oxazole ring. organic-chemistry.org Vanadium complexes with oxazole-oxazoline ligands have also shown activity as catalysts in ethylene (B1197577) polymerization and copolymerization with norbornene. researchgate.netmdpi.com The substitution pattern on the oxazole and oxazoline rings significantly impacts the catalyst's performance and the properties of the resulting polymers. researchgate.netmdpi.com
A summary of representative oxazole-based ligands and their applications in homogeneous catalysis is presented in the table below.
| Ligand Type | Metal | Reaction Type | Ref. |
| Oxazole-Oxazoline | Vanadium | Ethylene Polymerization | researchgate.netmdpi.com |
| Phosphine-Amine-Oxazoline | Ruthenium | Asymmetric Hydrogenation | alfachemic.com |
| Oxazole-Carbene | Palladium, Rhodium, Platinum | Hydrosilylation | researchgate.net |
| Chiral Bis(oxazoline) | Copper, Palladium, etc. | Asymmetric Allylic Alkylation, Cyclopropanation | alfachemic.com |
Application in Heterogeneous Catalysis (e.g., Magnetically Recoverable Catalysts)
In the realm of green chemistry, the development of easily recoverable and reusable catalysts is a primary focus. ijpsonline.com Oxazole derivatives have been successfully incorporated into heterogeneous catalytic systems, with a particular emphasis on magnetically recoverable catalysts. researchgate.net These catalysts typically consist of a magnetic nanoparticle core, such as iron oxide (Fe₃O₄), coated with a shell functionalized with catalytically active oxazole-containing moieties. tandfonline.comrsc.org
The principal advantage of these magnetic nanocatalysts is their straightforward separation from the reaction mixture using an external magnet. researchgate.netrsc.org This eliminates the need for tedious and often solvent-intensive workup procedures like filtration or centrifugation, thereby reducing waste and operational costs. researchgate.netrsc.org These catalysts have demonstrated high efficiency and stability, often allowing for multiple reuse cycles without a significant loss of catalytic activity. jsynthchem.com
Magnetically recoverable catalysts functionalized with oxazole derivatives have been employed in the synthesis of various heterocyclic compounds. For example, Fe₃O₄ nanoparticles have been used as a catalyst for the synthesis of functionalized 1,3-oxazoles. tandfonline.com In another study, magnetic nanoparticles functionalized with a benzo[d]oxazole-manganese complex were shown to be an efficient and recyclable catalyst for the synthesis of 1,4-dihydropyridine (B1200194) derivatives. jsynthchem.com This catalyst could be recovered and reused for up to seven consecutive runs. jsynthchem.com
The application of these catalysts aligns with the principles of sustainable chemistry by promoting atom economy, reducing solvent usage, and enabling reactions under milder conditions. researchgate.net
Oxazole Derivatives as Catalysts in Specific Organic Transformations
Beyond their role as ligands, oxazole derivatives themselves can act as catalysts in certain organic transformations. For instance, oxazole compounds have been utilized as catalysts in direct arylation reactions. tandfonline.com In one example, 4-aryl/alkyl oxazoles were directly arylated with aryl bromides in the presence of a catalytic system, demonstrating the potential for the oxazole moiety to facilitate C-H activation. tandfonline.com
Furthermore, the oxazole ring can be a precursor in cycloaddition reactions. wikipedia.org In Diels-Alder reactions, oxazoles can function as dienes, reacting with electrophilic alkenes to form pyridine (B92270) derivatives. wikipedia.org This approach has been used in the synthesis of pyridoxine (B80251) (Vitamin B6) precursors. wikipedia.org More recently, energy transfer-catalyzed intermolecular dearomative cycloadditions of oxazoles with alkenes have been developed, providing access to complex three-dimensional molecular scaffolds. acs.org
The versatility of the oxazole ring is also evident in its ability to be transformed into other heterocyclic systems, such as pyrroles, pyrimidines, and imidazoles, through ring-opening and recyclization or rearrangement reactions. tandfonline.com
Emerging Research Directions and Future Perspectives for 5 4 Bromophenyl 2 Methyloxazole
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of 5-substituted oxazoles is well-established, but the drive towards green chemistry is fueling the development of more sustainable and efficient methods. For a specific target like 5-(4-Bromophenyl)-2-methyloxazole, future research will likely focus on optimizing existing methods and exploring new catalytic systems that reduce waste, energy consumption, and the use of hazardous materials.
Classic routes like the van Leusen oxazole (B20620) synthesis offer a reliable pathway. nih.govorganic-chemistry.org This method involves the reaction of an aldehyde (4-bromobenzaldehyde) with tosylmethyl isocyanide (TosMIC). organic-chemistry.org While effective, research is ongoing to improve this reaction by using recyclable catalysts or performing it under solvent-free or aqueous conditions. nih.gov For instance, using a solid-supported base that can be filtered off simplifies purification and reduces waste. nih.gov
More recent and sustainable approaches that are ripe for further development include:
Palladium-Catalyzed C–H Activation/Functionalization: These methods construct the oxazole ring from simpler, more readily available starting materials, avoiding pre-functionalized substrates. nih.govrsc.orgorganic-chemistry.org A potential route could involve the palladium-catalyzed reaction between a benzamide (B126) and a ketone, which forms the C-N and C-O bonds in a sequential, one-pot process. organic-chemistry.org Such methods are highly atom-economical and represent a significant advancement over traditional multi-step syntheses.
Flow Chemistry: Continuous flow processes offer enhanced safety, scalability, and efficiency over traditional batch synthesis. sciforum.net A flow synthesis of this compound could involve pumping the starting materials through a heated reactor packed with a solid-supported catalyst or base, significantly reducing reaction times from hours to minutes and allowing for easier process control and scale-up. sciforum.net
Metal-Free Synthesis: To avoid the cost and toxicity associated with heavy metal catalysts, metal-free synthetic routes are highly desirable. Iodine-mediated oxidative cyclizations are a promising alternative, often proceeding under mild conditions with high efficiency. organic-chemistry.org
The following table provides a comparative overview of potential future synthetic strategies for this compound, highlighting their sustainability aspects.
| Method | Key Reagents | Key Advantages | Areas for Future Research |
| Improved van Leusen Synthesis | 4-Bromobenzaldehyde (B125591), TosMIC, Recyclable Base | Well-established, High Yields nih.gov | Development of more efficient and reusable solid-supported bases; use of greener solvents (e.g., ionic liquids, water). organic-chemistry.org |
| Palladium-Catalyzed C-H Activation | Simpler precursors (e.g., amides, ketones) organic-chemistry.org | High atom economy, Reduced step count rsc.org | Lowering catalyst loading; replacing palladium with more abundant and less toxic metals (e.g., copper, iron). |
| Flow Chemistry Synthesis | Starting materials pumped through a packed-bed reactor sciforum.net | Rapid reaction times, Scalability, Enhanced safety sciforum.net | Integration of in-line purification steps; development of robust, long-lasting catalytic reactors. |
| Metal-Free Oxidative Cyclization | Iodine, Molecular Oxygen | Avoids heavy metal catalysts, Often mild conditions | Expanding substrate scope; understanding the mechanism to improve regioselectivity and yield. |
Advanced Mechanistic Elucidation through Integrated Experimental and Computational Approaches
A deep understanding of reaction mechanisms is crucial for optimizing synthetic conditions and designing new transformations. The future of mechanistic studies for the synthesis and reactivity of this compound lies in a synergistic approach that combines experimental techniques with high-level computational modeling.
Experimental approaches may include:
Kinetic Studies: To determine reaction rates and the influence of catalyst and substrate concentrations.
Isotope Labeling: Using isotopes like Deuterium or Carbon-13 to trace the path of atoms throughout a reaction, providing definitive evidence for bond-forming and bond-breaking steps. For instance, in palladium-catalyzed C-H activation reactions, deuterium-labeling experiments can help determine if C-H bond cleavage is the rate-determining step. rsc.org
In-situ Spectroscopic Monitoring: Techniques like NMR and IR spectroscopy can be used to observe reactive intermediates as they form and are consumed during a reaction.
Computational approaches , primarily using Density Functional Theory (DFT), can model reaction pathways, calculate the energies of transition states and intermediates, and visualize molecular orbitals. researchgate.net This can provide insights that are difficult or impossible to obtain through experiments alone. For example, DFT calculations can help rationalize the regioselectivity in C-H functionalization reactions or explain the role of a catalyst in lowering activation barriers. researchgate.net
For the van Leusen oxazole synthesis , while the general mechanism is known to proceed through an oxazoline (B21484) intermediate, an integrated approach could finely detail the stereochemistry and the precise role of the base in the final elimination step. organic-chemistry.orgwikipedia.org In the case of palladium-catalyzed syntheses , a combined experimental and computational approach is essential to unravel the complex catalytic cycle, which involves steps like oxidative addition, transmetalation, and reductive elimination. nih.govrsc.orgnih.gov Understanding the precise mechanism of a silver-catalyzed oxazole ring-opening reaction, for instance, was advanced by studies showing that a silver-vinyl intermediate is formed and that water facilitates the ring-opening step. acs.org
Exploration of New Chemical Transformations and Reactivity Patterns for Brominated Oxazoles
The this compound scaffold contains two primary sites for further chemical modification: the bromine-substituted phenyl ring and the oxazole ring itself. Future research will undoubtedly focus on leveraging these sites to build more complex and functionally diverse molecules.
The bromine atom is a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions. wikipedia.org This allows for the straightforward introduction of various substituents at the para-position of the phenyl ring. The Suzuki-Miyaura coupling, in particular, is a powerful tool for forming new carbon-carbon bonds. nih.govacs.orgmanchester.ac.uknih.gov
The oxazole ring is also amenable to functionalization. Direct C-H activation at the C4 position of the oxazole ring, or potentially at the ortho-positions of the phenyl ring, offers a direct route to new derivatives without the need for pre-installed leaving groups. digitellinc.com Transition metal-catalyzed C-H functionalization has emerged as a powerful method for modifying aryl azoles. digitellinc.comresearchgate.net
The table below outlines potential future chemical transformations for this compound.
| Reaction Type | Reactive Site | Potential Reagents | Resulting Structure | Significance |
| Suzuki-Miyaura Coupling wikipedia.orgnih.gov | C-Br | Aryl/heteroaryl boronic acids, Pd catalyst, Base | Biaryl or heteroaryl-aryl oxazoles | Access to complex molecular architectures, materials for electronics. rsc.org |
| Sonogashira Coupling acs.org | C-Br | Terminal alkynes, Pd/Cu catalyst, Base | Alkynyl-substituted phenyl oxazoles | Building blocks for polymers, functional materials, and natural products. pitt.edu |
| Buchwald-Hartwig Amination acs.org | C-Br | Amines, Pd catalyst, Base | Amino-substituted phenyl oxazoles | Synthesis of pharmacologically relevant scaffolds. |
| C-H Arylation/Alkenylation digitellinc.com | Oxazole C4-H or Phenyl C-H | Aryl/alkenyl halides, Pd catalyst | Direct addition of new groups to the core structure | Increases molecular complexity efficiently. digitellinc.com |
Interdisciplinary Research with Material Sciences
The unique electronic and photophysical properties of conjugated heterocyclic systems make them prime candidates for applications in material science. irjmets.com The this compound core, and derivatives synthesized from it, hold potential for interdisciplinary research with material scientists.
Organic Light-Emitting Diodes (OLEDs): Oxazole and related oxadiazole derivatives are widely investigated as electron transport materials (ETMs) and emitters in OLEDs due to their thermal stability and luminescence properties. rsc.orgspiedigitallibrary.orgacs.org The this compound scaffold can be elaborated via cross-coupling reactions to produce extended π-conjugated systems. rsc.org These new, larger molecules could be explored as deep-blue emitters or as host materials for phosphorescent dopants in next-generation displays and lighting. spiedigitallibrary.orgmdpi.com The twisted structure of some bis-oxazole derivatives has been shown to reduce aggregation-induced fluorescence quenching, leading to efficient deep-blue emission in the solid state. spiedigitallibrary.org
Organic Sensors: The fluorescence of oxazole derivatives can be sensitive to the local environment, such as pH or the presence of metal ions. nih.gov This property can be harnessed to develop novel chemical sensors. For example, certain oxazoles exhibit a "turn-off" fluorescence response in the presence of specific metal cations like Ni²⁺, making them potential optical sensors. sciforum.net By functionalizing the bromophenyl moiety, sensors with high selectivity for different analytes could be designed.
Functional Polymers: The bromo-substituent allows for the incorporation of the oxazole unit into polymer chains via cross-coupling polymerization reactions. The resulting polymers could possess interesting properties, such as high thermal stability, specific charge transport characteristics, or a high refractive index, making them suitable for applications in organic electronics or as advanced optical materials.
The collaboration between synthetic chemists and material scientists is essential to unlock the full potential of the this compound core in creating novel functional materials.
Q & A
Basic: What are the standard synthetic protocols for 5-(4-Bromophenyl)-2-methyloxazole, and how are reaction conditions optimized?
Answer:
The synthesis typically involves multi-step organic reactions, such as cyclocondensation of brominated aryl precursors with methyl-substituted oxazole intermediates. Key steps include:
- Bromophenyl precursor preparation : Use Suzuki-Miyaura coupling or Ullmann reactions to introduce the 4-bromophenyl group .
- Oxazole ring formation : Employ Hantzsch synthesis with ethyl acetoacetate and ammonium acetate under reflux conditions (e.g., acetic acid, 80–100°C) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) .
Optimization focuses on catalyst choice (e.g., Pd catalysts for coupling), temperature control to minimize side reactions, and solvent polarity adjustments to enhance yields .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- X-ray crystallography : Resolve molecular geometry and confirm substituent positions. SHELXL is widely used for refinement, with R-factors < 0.05 indicating high precision .
- NMR spectroscopy : ¹H/¹³C NMR (CDCl₃/DMSO-d₆) identifies methyl (δ 2.3–2.5 ppm) and aromatic protons (δ 7.4–7.8 ppm). 2D NMR (COSY, HSQC) assigns connectivity .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 252.10) .
- Thermal analysis : Differential Scanning Calorimetry (DSC) determines melting points (e.g., 72–114°C) and thermal stability .
Advanced: How can researchers resolve contradictions in reported biological activities of this compound analogs?
Answer:
Discrepancies in antimicrobial or anticancer activities across studies often arise from:
- Structural variations : Compare substituent effects (e.g., 4-fluorobenzyl vs. 3-chlorophenyl) using SAR studies .
- Assay conditions : Standardize protocols (e.g., MIC testing in Mueller-Hinton broth) and control variables like pH/temperature .
- Data normalization : Use positive controls (e.g., cisplatin for cytotoxicity) and statistical tools (ANOVA) to validate significance .
Example: A 2023 study found that replacing the 4-bromophenyl group with 4-chlorophenyl increased antifungal activity by 40%, highlighting substituent-driven efficacy .
Advanced: What experimental designs are recommended for studying the stereochemical outcomes of this compound derivatives?
Answer:
- Chiral chromatography : Use HPLC with Chiralpak columns to separate enantiomers (e.g., 91:9 diastereomer ratio observed in imidazolidinone derivatives) .
- Circular Dichroism (CD) : Confirm absolute configuration of chiral centers introduced during synthesis .
- Mechanistic studies : Probe acid-catalyzed conversions (e.g., p-TsOH) to track stereochemical inversion pathways .
Advanced: How can computational methods enhance the design of this compound-based inhibitors?
Answer:
- Molecular docking : Use AutoDock Vina to predict binding affinities to target enzymes (e.g., cytochrome P450). Validate with MD simulations (GROMACS) .
- QSAR modeling : Correlate electronic descriptors (Hammett σ) with bioactivity to prioritize substituents .
- ADMET prediction : SwissADME evaluates logP (target ~3.5) and bioavailability to optimize pharmacokinetics .
Basic: What are the key stability considerations for this compound under storage and experimental conditions?
Answer:
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the bromophenyl group .
- Hydrolysis : Avoid aqueous buffers at high pH; use anhydrous solvents (DMF, DCM) for reactions .
- Thermal degradation : DSC data show decomposition above 200°C; limit heating during synthesis .
Advanced: How do crystallographic data inform the reactivity of this compound in cross-coupling reactions?
Answer:
X-ray data reveal:
- Planar oxazole ring : Facilitates π-π stacking in Pd-catalyzed couplings (e.g., Heck reactions) .
- Bromine positioning : Para-substitution on phenyl enhances oxidative addition to Pd(0) catalysts .
- Torsional angles : Steric hindrance from the methyl group directs regioselectivity in Suzuki-Miyaura reactions .
Basic: What safety protocols are essential when handling this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
